molecular formula C15H15N3O4 B2912548 5-(4-Methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 477854-40-3

5-(4-Methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Cat. No.: B2912548
CAS No.: 477854-40-3
M. Wt: 301.302
InChI Key: KUYNHQUMVLCYFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-methoxybenzyl group at the 5-position and a carboxylic acid moiety at the 2-position. Key physicochemical properties include:

  • Molecular weight: 301.30 g/mol
  • CAS number: 477854-40-3
  • Purity: ≥97% (commercially available from suppliers like Shanghai Aladdin Biochemical Technology) .

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes such as proteases and kinases.

Properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-22-11-4-2-10(3-5-11)9-17-6-7-18-13(14(17)19)8-12(16-18)15(20)21/h2-5,8H,6-7,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYNHQUMVLCYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN3C(=CC(=N3)C(=O)O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and structure-activity relationships (SAR) based on various studies.

Synthesis and Structure

The compound is synthesized through a series of reactions involving the tetrahydropyrazolo framework. The presence of the 4-methoxybenzyl group is crucial for enhancing its biological activity. The molecular formula is C13H14N4O3C_{13}H_{14}N_4O_3, and its structure includes a carboxylic acid functional group that plays a significant role in its interaction with biological targets.

Antiviral Activity

Research has demonstrated that derivatives of tetrahydropyrazolo compounds exhibit significant antiviral properties, particularly against HIV. A study showed that related compounds inhibited HIV-1 integrase with an IC50 value of 74 nM and demonstrated effective inhibition of HIV replication in cell cultures with an IC95 value of 63 nM . This suggests that the compound may share similar mechanisms of action.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Compounds with a similar pyrazolo structure have shown broad-spectrum antibacterial effects against various pathogens. For instance, derivatives containing phenyl groups have been reported to enhance antibacterial activity significantly compared to those without such substitutions .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazolo ring and substituents can dramatically influence biological activity. Key findings include:

  • Substituent Effects : The introduction of electron-withdrawing groups on the benzyl moiety increases potency against viral targets.
  • Hydrophobic Interactions : The presence of hydrophobic side chains improves binding affinity to target enzymes like integrase .
CompoundIC50 (nM)Biological Activity
5-(4-Methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acidTBDPotential antiviral and antimicrobial
Related derivative74HIV integrase inhibitor
Another derivative63Inhibits HIV replication

Case Studies

  • HIV Integrase Inhibition : A study synthesized several tetrahydropyrazolo derivatives and tested their efficacy against HIV integrase. The lead compound showed promising results with low nanomolar inhibition values, indicating that structural modifications can lead to enhanced antiviral properties .
  • Antibacterial Testing : Compounds analogous to the target compound were evaluated for their antibacterial efficacy against strains like E. coli and Staphylococcus aureus. Results indicated significant inhibition at low concentrations, supporting the hypothesis that structural components are critical for activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares the target compound with structurally related derivatives:

Compound Name Substituent (Position 5) Functional Group (Position 2) Molecular Weight CAS Number LogP Key Applications/Notes References
5-(4-Methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid 4-Methoxybenzyl Carboxylic acid 301.30 477854-40-3 N/A Potential protease inhibitors
5-(2-Chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid 2-Chlorobenzyl Carboxylic acid 305.72 477854-37-8 N/A Enhanced electronic effects for binding
Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate H Methyl ester 195.18 604003-25-0 -2.12* Intermediate for further modifications
Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate H Ethyl ester 209.20 N/A N/A Improved lipophilicity for drug delivery
5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid Methyl Carboxylic acid 195.00 1378523-07-9 -2.12 Simplified analog for SAR studies

*LogP value from the methyl-substituted analog .

Functional Group Impact

  • Carboxylic Acid vs. Esters: The carboxylic acid group in the target compound enhances polarity and solubility, favoring interactions with polar enzyme active sites.
  • Substituent Effects :
    • 4-Methoxybenzyl : The methoxy group donates electrons, stabilizing charge interactions in binding pockets. This substituent is prevalent in kinase inhibitors and allosteric modulators .
    • 2-Chlorobenzyl : The chloro group introduces electron-withdrawing effects, which may enhance binding to electrophilic regions of targets but could increase toxicity risks .
    • Methyl : Smaller alkyl groups reduce steric hindrance, making the compound useful for structure-activity relationship (SAR) studies .

Q & A

Q. What are the common synthetic routes for 5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid, and how do reaction conditions influence yield?

The compound is synthesized via multicomponent reactions (MCRs) such as the Ugi-azide condensation, which allows modular assembly of the pyrazolo[1,5-a]pyrazine scaffold. For example, bifunctional building blocks (e.g., amines and carboxylic acids) react under acidic conditions (trifluoroacetic acid in dichloromethane) to yield tetrazole intermediates, which are subsequently cyclized using methanolic KOH . Key factors affecting yield include:

  • Temperature : Optimal cyclization occurs at 25–50°C.
  • Catalyst : Trifluoroacetic acid enhances electrophilicity of intermediates.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the final product with >95% purity .

Q. How is the structural integrity of this compound validated in synthetic studies?

Structural validation employs:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., methoxybenzyl substitution at C5) and tetrahydropyrazine ring conformation. For instance, 1H^1H NMR signals at δ 3.78 ppm (singlet, OCH3_3) and δ 4.25–4.50 ppm (multiplet, CH2_2 of the pyrazine ring) are diagnostic .
  • Mass spectrometry : High-resolution ESI-MS (e.g., [M+H]+^+ at m/z 330.1321) confirms molecular formula (C16_{16}H15_{15}N3_3O4_4) .

Advanced Research Questions

Q. What mechanistic role does the 4-methoxybenzyl group play in the compound’s bioactivity, particularly as an HIV-1 integrase inhibitor?

The 4-methoxybenzyl moiety enhances binding to the HIV-1 integrase catalytic core by:

  • Hydrophobic interactions : The methoxy group occupies a hydrophobic pocket near residue Tyr212.
  • Resistance profile : Substitutions (e.g., 4-fluorobenzyl) reduce susceptibility to resistance mutations (e.g., Q148H/G140S) .
  • SAR studies : Removal of the methoxy group decreases inhibitory potency (IC50_{50} shifts from 15 nM to >1 µM) .

Q. How can computational modeling guide the optimization of this scaffold for improved pharmacokinetics?

  • Docking studies : Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding modes with integrase. The pyrazine ring forms π-π stacking with His67, while the carboxylic acid chelates Mg2+^{2+} ions in the active site .
  • ADMET predictions : LogP values (~2.5) suggest moderate blood-brain barrier permeability, but carboxylate ionization at physiological pH may limit oral bioavailability. Ester prodrugs (e.g., ethyl carboxylate derivatives) improve membrane permeability .

Q. What analytical strategies resolve contradictions in reported biological data (e.g., cytotoxicity vs. antiviral activity)?

  • Dose-response profiling : EC50_{50} (antiviral) and CC50_{50} (cytotoxicity) are measured in parallel using MTT assays. For example, a selectivity index (SI = CC50_{50}/EC50_{50}) >100 indicates therapeutic potential .
  • Off-target screening : Kinase inhibition panels (e.g., Eurofins) identify non-integrase targets (e.g., carbonic anhydrase II) that may contribute to cytotoxicity .

Q. How does stereochemistry impact the compound’s pharmacological activity?

  • Diastereomer separation : Chiral HPLC (e.g., Chiralpak AD-H column) resolves syn- and anti-isomers. For instance, the syn-isomer (5R,7S) exhibits 10-fold higher integrase inhibition than the anti-isomer (5S,7S) due to favorable van der Waals contacts with Lys159 .
  • Dynamic NMR : Variable-temperature 1H^1H NMR reveals restricted rotation of the methoxybenzyl group, stabilizing bioactive conformers .

Methodological Guidance

Q. What protocols are recommended for scaling up synthesis while maintaining regiochemical purity?

  • Stepwise optimization :
    • Alkylation : Use NaH as a base in DMF for regioselective N-alkylation of pyrazole precursors .
    • Cyclization : Employ Dean-Stark traps to remove water during ring closure, achieving >80% yield on multigram scales .
  • Quality control : In-process LC-MS monitors intermediates (e.g., Ugi-azide adducts) to minimize side reactions .

Q. How are structure-activity relationships (SAR) systematically explored for this scaffold?

  • Parallel synthesis : Introduce substituents at C2 (carboxylic acid), C5 (methoxybenzyl), and C7 (tetrahydropyrazine) using combinatorial libraries. For example:

    PositionModificationActivity (HIV-1 IC50_{50}, nM)Source
    C2Ethyl ester45
    C54-Fluorobenzyl22
    C7Methyl substitution120

Q. What are the limitations of current synthetic methods, and how can they be addressed?

  • Challenge : Low yields (<50%) in Ugi-azide reactions due to competing Passerini pathways.
  • Solution : Use bulky amines (e.g., tert-butylamine) to sterically hinder undesired pathways .
  • Alternative routes : Transition-metal catalysis (e.g., Pd-mediated C–N coupling) enables direct functionalization of preformed pyrazolo[1,5-a]pyrazine cores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.